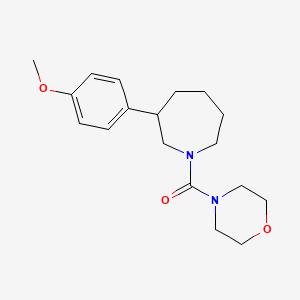

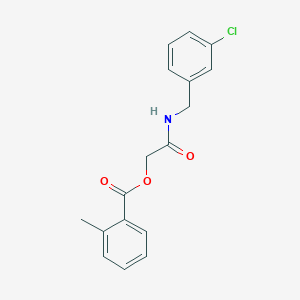

2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

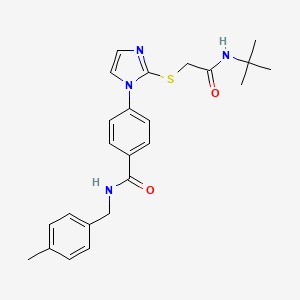

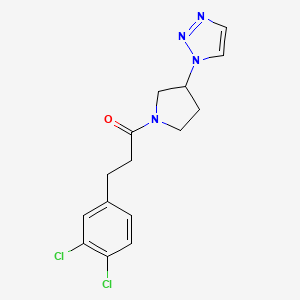

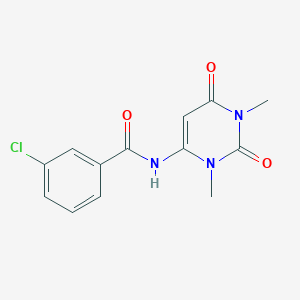

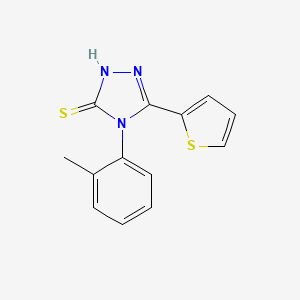

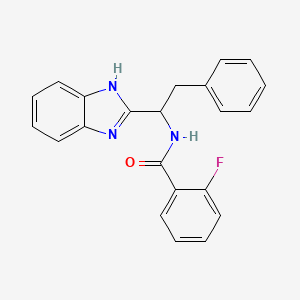

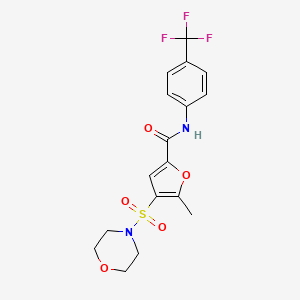

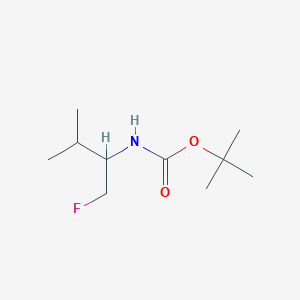

The compound “2-((3-Chlorobenzyl)amino)-2-oxoethyl 2-methylbenzoate” is a complex organic molecule. It contains a benzyl group, which is a common structural motif in organic chemistry, and a chloro group, which is a halogen commonly involved in organic reactions. It also contains an amino group and a carboxylate ester group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzyl group, the introduction of the chloro group, and the formation of the carboxylate ester . The exact methods would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The presence of the benzyl group and the chloro group could potentially have significant effects on the molecule’s shape and reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the chloro group is often involved in substitution reactions, while the amino group can act as a base or nucleophile . The carboxylate ester group could also undergo reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis of Azobenzenes and Aminocarbonylation

The research demonstrates the utility of specific chemical reactions in synthesizing azobenzenes and exploring palladium-catalyzed carbonylation processes. For instance, the preparation of nitrosoarenes for the synthesis of azobenzenes involves catalytic oxidation, showcasing the synthesis of unsymmetrically substituted azobenzenes through efficient and environmentally friendly methods (Priewisch & Rück‐Braun, 2005). Similarly, the palladium-catalyzed carbonylation of 4-substituted 2-iodoaniline derivatives illustrates the synthetic versatility in obtaining 2-ketocarboxamides through aminocarbonylation, highlighting the method's adaptability to different substituents and conditions (Ács et al., 2006).

Advanced Synthesis Techniques

Research also delves into advanced synthesis techniques for complex organic molecules. The synthesis of chlorantraniliprole from 3-methyl-2-nitrobenzoic acid through a series of reactions including esterification, reduction, chlorination, and aminolysis represents a significant advancement in synthesizing agricultural chemicals (Yi-fen et al., 2010). Another study on the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization showcases innovative approaches to heterocyclic compounds, which are crucial in drug development and materials science (Gabriele et al., 2006).

Molecular Structure Analysis

The study of the molecular structure, FT-IR, first-order hyperpolarizability, NBO analysis, and HOMO-LUMO analysis of related compounds underscores the importance of detailed molecular characterization in understanding the properties and reactivity of complex organic molecules. For example, the analysis of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate provides insights into the molecular stability, electronic structure, and potential applications in materials science (Kumar et al., 2014).

Antitumor Agents and Tubulin Inhibitors

The synthesis and biological evaluation of compounds as antimitotic agents and tubulin inhibitors highlight the therapeutic applications of chemical research. The identification of 1-methyl-2-(3',4',5'-trimethoxybenzoyl)-3-aminoindoles as potent antiproliferative agents targeting tubulin at the colchicine binding site demonstrates the potential of these compounds in cancer therapy (Romagnoli et al., 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[2-[(3-chlorophenyl)methylamino]-2-oxoethyl] 2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO3/c1-12-5-2-3-8-15(12)17(21)22-11-16(20)19-10-13-6-4-7-14(18)9-13/h2-9H,10-11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJFBURIVHGHMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC(=O)NCC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-ethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2614111.png)

![Methyl 3-(4-bromophenyl)-3-[(2-thienylsulfonyl)amino]propanoate](/img/structure/B2614113.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2614117.png)

![N-(3-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2614121.png)